molecular formula C12H16BCl2NO2 B1421495 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1010101-08-2

2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1421495
M. Wt: 288 g/mol
InChI Key: DKKHFBMUYZBBJF-UHFFFAOYSA-N
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Description

“2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . It is often used in various chemical reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure : The compound 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a boric acid ester intermediate in synthesis. A study detailed the synthesis of similar compounds via a three-step substitution reaction, confirming the structures through spectroscopy (FTIR, 1H, and 13C NMR) and mass spectrometry. Crystallographic analyses, density functional theory (DFT) studies, and molecular electrostatic potential investigations were performed to understand the physicochemical properties of these compounds (Huang et al., 2021).

Structural Differences and Chemical Reactivity : The structural differences in pyridin-2-ylboron derivatives, like the orientation of the dioxaborolane ring relative to the pyridine ring and the bond angles of the BO2 group, have been studied. These differences, while not fully explaining the varying chemical reactivity between isomers, have been linked to the stability and chemical behavior of these compounds. Such insights were gained through ab initio calculations of HOMO and LUMO based on crystal structures (Santos et al., 2003).

Applications in Polymer and Material Sciences

Suzuki Coupling in Synthesis : The compound's derivative, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, has been synthesized and used in Suzuki coupling for the production of medicinally important compounds, highlighting its role in facilitating organic reactions and compound synthesis (Bethel et al., 2012).

Luminescent Properties in Copolymers : The compound's boronic ester derivatives have been used in the synthesis of copolymers with distinct luminescent properties, showcasing their utility in the development of materials with specific optical characteristics. These copolymers exhibit absorption peaks and photoluminescence in solution and solid-state, indicating potential applications in optoelectronics and sensing technologies (Cheon et al., 2005).

Electrochemical Applications : Boron-based anion acceptors (AAs) derived from compounds similar to 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been explored for their role in dissociating salts in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). These studies highlight the importance of the compound's derivatives in enhancing the performance of energy storage devices (Kucuk & Abe, 2020).

properties

IUPAC Name

2,6-dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BCl2NO2/c1-7-8(6-9(14)16-10(7)15)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKHFBMUYZBBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678207
Record name 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1010101-08-2
Record name 2,6-Dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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